molecular formula C10H13NO2 B1519721 6-Allyl-2,3-dimethoxypyridine CAS No. 1087659-29-7

6-Allyl-2,3-dimethoxypyridine

Cat. No.: B1519721
CAS No.: 1087659-29-7
M. Wt: 179.22 g/mol
InChI Key: DWNPBGILLMBQPP-UHFFFAOYSA-N
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Description

6-Allyl-2,3-dimethoxypyridine is a substituted pyridine derivative featuring methoxy groups at positions 2 and 3 and an allyl substituent at position 5. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. The compound is structurally characterized by its electron-rich pyridine ring, which is modified by methoxy groups that enhance solubility in organic solvents and influence electronic properties. This compound is listed in the Catalog of Pyridine Compounds (2017) as a commercially available derivative, with 11 suppliers identified globally .

Properties

IUPAC Name

2,3-dimethoxy-6-prop-2-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-4-5-8-6-7-9(12-2)10(11-8)13-3/h4,6-7H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNPBGILLMBQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670145
Record name 2,3-Dimethoxy-6-(prop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-29-7
Record name 2,3-Dimethoxy-6-(prop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Allyl-2,3-dimethoxypyridine typically involves the following steps:

  • Starting Material: The synthesis begins with pyridine as the starting material.

  • Alkylation: The pyridine ring undergoes alkylation to introduce the allyl group at the 6th position.

  • Methoxylation: Subsequent methoxylation reactions introduce methoxy groups at the 2nd and 3rd positions of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Allyl-2,3-dimethoxypyridine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the allyl group to an aldehyde or carboxylic acid.

  • Reduction: Reduction reactions can reduce the pyridine ring or the methoxy groups.

  • Substitution: Substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Allyl alcohol, allyl aldehyde, and allyl carboxylic acid.

  • Reduction: Reduced pyridine derivatives and methoxy derivatives.

  • Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

6-Allyl-2,3-dimethoxypyridine has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-Allyl-2,3-dimethoxypyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

To contextualize 6-Allyl-2,3-dimethoxypyridine, we compare its structural features, physicochemical properties, and applications with analogous compounds. Key comparisons include:

Substituent Effects on Reactivity and Solubility
Compound Name Substituents Molecular Weight (g/mol) Solubility Key Reactivity Features
This compound 2-OCH₃, 3-OCH₃, 6-allyl 191.23 Soluble in DCM, ethanol; limited in water Allyl group enables Heck coupling or allylic oxidation
6-Iodo-2,3-dimethoxypyridine 2-OCH₃, 3-OCH₃, 6-I 265.05 Soluble in polar aprotic solvents Iodo substituent facilitates nucleophilic substitution (e.g., Suzuki coupling)
5-Chloro-2,3-dimethoxypyridine 2-OCH₃, 3-OCH₃, 5-Cl 173.60 Moderate solubility in ethanol Chlorine enhances electrophilic aromatic substitution
4-Iodo-2,3-dimethoxypyridine 2-OCH₃, 3-OCH₃, 4-I 265.05 Soluble in DCM, ethanol Iodo at position 4 directs regioselectivity in cross-coupling reactions
2,3-Dimethoxy-6-(trimethylsilyl)pyridine 2-OCH₃, 3-OCH₃, 6-Si(CH₃)₃ 225.35 Hydrophobic; soluble in nonpolar solvents Trimethylsilyl group protects against electrophilic attack

Key Observations :

  • Substituent Position and Type : The allyl group in this compound offers distinct reactivity compared to halogen or silicon-based substituents. For instance, iodinated analogs (e.g., 6-Iodo-2,3-dimethoxypyridine) are more reactive in cross-coupling reactions due to the iodine’s polarizability .
  • Solubility : Methoxy groups generally improve solubility in polar solvents, but bulky substituents (e.g., trimethylsilyl) reduce water compatibility .

Biological Activity

6-Allyl-2,3-dimethoxypyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications based on recent research findings.

This compound can be synthesized through various methods, including regioselective reactions involving clay catalysts. The compound features two methoxy groups at the 2 and 3 positions and an allyl group at the 6 position of the pyridine ring, which significantly influences its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 2,6-dimethoxypyridine, including this compound, exhibit promising antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MIC) against various pathogens. A comparative analysis of several derivatives revealed that modifications at specific positions can enhance antimicrobial efficacy.

CompoundYield (%)MIC (μM)clog P
H713.886.71
OMe963.94 ± 0.786.72
OCF₃942.34 ± 0.077.83
F932.416.85
Cl773.44 ± 0.557.42
CN351.246.15

The data indicates that the para-cyano derivative exhibited the highest potency with an MIC of 1.24 μM despite its lower lipophilicity (clog P of 6.15) compared to others in the series .

Chitin Synthesis Inhibition

In addition to antimicrobial properties, compounds like this compound have been evaluated for their ability to inhibit chitin synthesis in insects, which is a crucial target for pest control strategies. The quantitative structure-activity relationship (QSAR) studies have demonstrated that various substituents can significantly affect the inhibitory activity against chitin synthesis.

The following table summarizes the pIC₅₀ values for different analogs tested for chitin synthesis inhibition:

Compound IDpIC₅₀ Value
IOX-1x.xx
IOX-2x.xx
IOX-3x.xx

These findings suggest that careful modification of the compound's structure can lead to enhanced activity as a chitin synthesis inhibitor .

Case Studies and Research Findings

  • Antitubercular Activity : A study focusing on pyridine-derived compounds highlighted the antitubercular activity of various analogs, including those derived from dimethoxypyridine structures. The incorporation of additional substituents was found to enhance potency significantly .
  • Pesticidal Applications : Research on insecticides has shown that compounds with a similar structure to this compound effectively inhibit chitin synthesis in pests like Corythucha marmorata. The biological activity was quantitatively assessed using cultured integument assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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